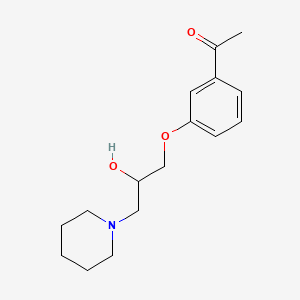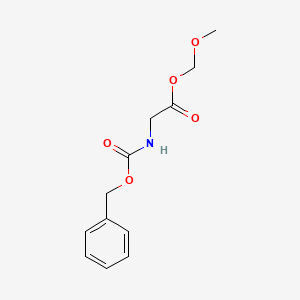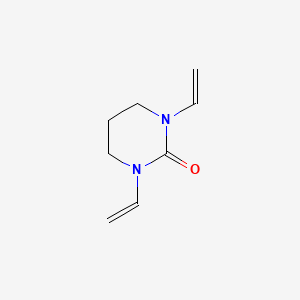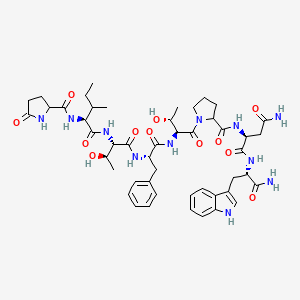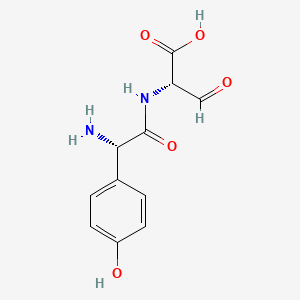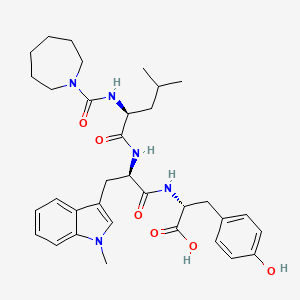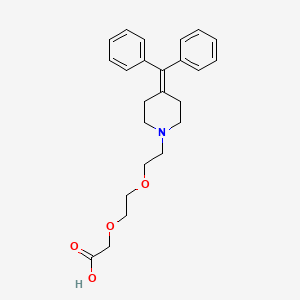
5-fluoro-1-methylpyrimidin-2(1H)-one
概要
説明
5-fluoro-1-methylpyrimidin-2(1H)-one, also known as FMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMP is a synthetic molecule that has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
5-fluoro-1-methylpyrimidin-2(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-fluoro-1-methylpyrimidin-2(1H)-one has also been studied for its antiviral properties, where it has been shown to inhibit the replication of the herpes simplex virus. Additionally, 5-fluoro-1-methylpyrimidin-2(1H)-one has shown potential in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the activity of acetylcholinesterase.
作用機序
The mechanism of action of 5-fluoro-1-methylpyrimidin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer research, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which leads to cell cycle arrest and apoptosis. In antiviral research, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the replication of the herpes simplex virus by inhibiting the activity of the viral DNA polymerase. Additionally, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to have various biochemical and physiological effects in the body. In cancer research, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In antiviral research, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the replication of the herpes simplex virus, leading to a reduction in viral load. Additionally, 5-fluoro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels, which is important for cognitive function.
実験室実験の利点と制限
5-fluoro-1-methylpyrimidin-2(1H)-one has several advantages and limitations for laboratory experiments. One advantage of 5-fluoro-1-methylpyrimidin-2(1H)-one is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 5-fluoro-1-methylpyrimidin-2(1H)-one has been extensively studied for its biological activities, making it a valuable tool for research. However, one limitation of 5-fluoro-1-methylpyrimidin-2(1H)-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-fluoro-1-methylpyrimidin-2(1H)-one. One area of research could focus on the development of 5-fluoro-1-methylpyrimidin-2(1H)-one analogs with improved properties, such as increased solubility and potency. Additionally, research could focus on the therapeutic applications of 5-fluoro-1-methylpyrimidin-2(1H)-one in other diseases, such as viral infections and neurological disorders. Finally, research could focus on the mechanism of action of 5-fluoro-1-methylpyrimidin-2(1H)-one, which could provide insights into the development of new drugs with similar activities.
Conclusion
In conclusion, 5-fluoro-1-methylpyrimidin-2(1H)-one is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 5-fluoro-1-methylpyrimidin-2(1H)-one has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. Future research on 5-fluoro-1-methylpyrimidin-2(1H)-one could focus on the development of 5-fluoro-1-methylpyrimidin-2(1H)-one analogs with improved properties, the therapeutic applications of 5-fluoro-1-methylpyrimidin-2(1H)-one in other diseases, and the mechanism of action of 5-fluoro-1-methylpyrimidin-2(1H)-one.
特性
IUPAC Name |
5-fluoro-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKZDOJZWPLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212715 | |
| Record name | 2(1H)-Pyrimidinone, 5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-methylpyrimidin-2(1H)-one | |
CAS RN |
63331-05-5 | |
| Record name | 2(1H)-Pyrimidinone, 5-fluoro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



